
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
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Overview
Description
- This compound may have applications in various fields due to its intriguing structure.
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Formation of the Tetrahydroquinazoline Core
The tetrahydroquinazoline moiety (7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl) could be synthesized via:
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Condensation reactions : Amines and ketones may cyclize under acidic or basic conditions to form the heterocyclic ring .
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Reduction of quinazoline derivatives : Partial hydrogenation of quinazoline precursors to achieve the tetrahydro form .
Acetamide Linkage Formation
The N-acyl linkage between the tetrahydroquinazoline and acetamide groups may involve:
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Coupling reactions : Use of carbonyl chlorides (e.g., acetyl chloride) or activated esters (e.g., mixed carbonates) to bond the amine group with the acyl moiety .
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Amide bond formation : Incorporation of N-hydroxysuccinimide (NHS) or dicyclohexylcarbodiimide (DCC) as coupling agents .
Sulfanyl Bridge Construction
The sulfanyl linkage between benzothiazole and acetamide suggests:
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Nucleophilic substitution : Reaction of a benzothiazole thiolate with an electrophilic carbon (e.g., alkyl halide or acyl chloride) .
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Cross-coupling reactions : Potential use of catalysts (e.g., palladium) for C–S bond formation, though less common in this context .
Hydrolysis of Acetamide
The acetamide group may undergo hydrolysis under basic or acidic conditions to form a carboxylic acid:
Acetamide+H2O→Carboxylic acid+Ammonia
This reaction is common in amide derivatives and could occur via nucleophilic attack by water .
Oxidation of Sulfanyl Group
The sulfanyl bridge might oxidize to sulfoxide or sulfone derivatives:
R-S-R’Oxidizing agentR-SO-R’Further oxidationR-SO2-R’
Agents like hydrogen peroxide or mCPBA could facilitate this transformation .
Ring-Opening of Tetrahydroquinazoline
The tetrahydroquinazoline ring may undergo ring-opening under acidic or basic conditions, leading to degradation or rearrangement .
Structural Stability and Reactivity
The compound’s stability and reactivity are influenced by:
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Conjugation : The benzothiazole and tetrahydroquinazoline moieties may participate in π–π interactions, affecting stability .
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Hydrogen bonding : The acetamide group’s NH can form intermolecular hydrogen bonds, stabilizing the crystal structure .
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Electrophilic sites : The sulfanyl sulfur and carbonyl carbons may act as reactive centers for nucleophilic or electrophilic attacks .
Biological Reactivity Correlations
While this article focuses on chemical reactions, preliminary insights from structurally similar compounds (e.g., benzothiazole-acetamide derivatives) suggest:
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Antimicrobial activity : Linked to thiol-reactive groups and heterocyclic motifs .
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Enzyme inhibition : Potential interactions with enzymes like COX-2 or HDAC due to structural rigidity and hydrogen-bonding capacity .
Future Research Directions
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Optimization of synthesis protocols to improve yields and purity.
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Mechanistic studies to elucidate reaction pathways and intermediates.
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Structure-reactivity analysis to correlate molecular features with chemical stability and biological activity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzothiazole and tetrahydroquinazoline have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique combination of these moieties in the target compound may yield distinct properties that merit further investigation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. Preliminary studies could involve assessing the compound's effectiveness in inhibiting microbial growth and understanding its mechanism of action .
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide may serve as multi-target-directed ligands (MTDLs). Research on related compounds has shown promise in inhibiting enzymes associated with neurodegeneration, such as monoamine oxidase and cholinesterase .
Case Studies
Several studies highlight the therapeutic potential of related compounds:
- Benzothiazole–Isoquinoline Derivatives : A study synthesized a series of benzothiazole derivatives that were evaluated for their inhibitory potency against monoamine oxidase and cholinesterase. Some compounds exhibited excellent activity, suggesting similar potential for the target compound in treating neurodegenerative diseases .
- Antineoplastic Compounds : Research into novel anti-neoplastic compounds indicated that certain structural motifs could enhance therapeutic efficacy against tumors. The presence of the benzothiazole ring in these compounds often correlates with improved anticancer activity .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s potential applications are still being explored, and ongoing research may reveal additional insights
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a novel synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a benzothiazole moiety linked to a tetrahydroquinazoline derivative. This unique combination is believed to contribute to its biological efficacy.
Anticancer Activity
Research indicates that compounds containing benzothiazole and quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Study | Compound | Activity | Mechanism |
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Benzothiazole derivatives | Anticancer | Induction of apoptosis | |
Quinazoline derivatives | Cytotoxicity against MCF-7 cells | Cell cycle arrest |
In a specific study focusing on quinazoline derivatives, the compound demonstrated potent cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Related compounds have shown activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus.
Case Study: Quorum Sensing Inhibition
A recent study highlighted the potential of benzothiazole derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. The tested compounds exhibited moderate growth inhibition at concentrations up to 1000 μg/mL and selective inhibition of the LasB quorum sensing system with IC50 values ranging from 45.5 to 182.2 μg/mL .
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazole derivatives have been documented in various studies. Compounds similar to the one have shown the ability to inhibit nitric oxide production in macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Study | Compound Class | Activity | Mechanism |
---|---|---|---|
Benzothiazole derivatives | Anti-inflammatory | Inhibition of iNOS and COX-2 |
In vitro assays indicated that these compounds could effectively reduce inflammatory markers in activated macrophages.
The biological activities of This compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
- Quorum Sensing Inhibition : Disruption of bacterial communication pathways that regulate virulence factors.
- Anti-inflammatory Effects : Modulation of inflammatory mediators through inhibition of enzymes like COX-2 and iNOS.
Properties
Molecular Formula |
C18H16N4O2S2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C18H16N4O2S2/c1-10-6-13-11(14(23)7-10)8-19-17(20-13)22-16(24)9-25-18-21-12-4-2-3-5-15(12)26-18/h2-5,8,10H,6-7,9H2,1H3,(H,19,20,22,24) |
InChI Key |
NBCARYCLVJSANL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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